molecular formula C19H17ClN2O2S2 B383811 2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline CAS No. 325733-80-0

2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B383811
CAS No.: 325733-80-0
M. Wt: 404.9g/mol
InChI Key: SMUDPLMWQILIOO-UHFFFAOYSA-N
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Description

2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.9g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline (CAS No. 153941-62-9) is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazole ring with a chloro substituent.
  • A sulfonyl group attached to a methylphenyl moiety .
  • A tetrahydroisoquinoline scaffold which is known for various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has been investigated for its efficacy against various pathogens:

Pathogen TypeActivityReference
BacteriaModerate to strong inhibition
FungiEffective against several strains

In vitro studies have demonstrated that the compound inhibits bacterial growth by targeting specific enzymes critical for bacterial metabolism.

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of certain enzymes. For instance:

  • Tyrosinase Inhibition : Compounds similar to this have shown potent inhibition of tyrosinase, an enzyme involved in melanin production, which is relevant for skin disorders and cosmetic applications. The IC50 values for related compounds have been reported in the low micromolar range .
EnzymeIC50 Value (µM)Reference
Tyrosinase4.39 - 1.71

Anticancer Potential

The tetrahydroisoquinoline scaffold has been associated with anticancer activity. Research on similar compounds indicates potential effectiveness against various cancer cell lines:

Cancer Cell LineIC50 Value (µM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through specific molecular interactions.

Study on Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of thiazole derivatives, including compounds structurally similar to the one discussed. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Investigation into Enzyme Inhibition

Another study focused on enzyme inhibition mechanisms showed that derivatives of tetrahydroisoquinoline could effectively inhibit enzymes involved in metabolic pathways relevant to disease states, including cancer and diabetes .

The biological activity of this compound is believed to involve:

  • Binding to specific receptors or enzymes , altering their activity.
  • Interference with metabolic pathways , leading to reduced pathogen viability or cancer cell proliferation.

Scientific Research Applications

Research indicates that compounds with similar structural features may exhibit significant biological activities. The following are key areas where this compound has shown promise:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and sulfonamide can inhibit tumor growth. For instance, compounds designed with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
  • Antimicrobial Properties : Similar thiazole-containing compounds have exhibited antimicrobial activity against a range of pathogens. This suggests that 2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline could be investigated for its potential use as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include the formation of the thiazole ring followed by sulfonation and cyclization processes. Understanding the synthesis pathways is crucial for developing analogs with enhanced biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Anticancer Research : A study focused on hybrid molecules containing thiazole and sulfonamide structures reported significant cytotoxic effects against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the compounds' efficacy .
  • Neuroprotective Studies : Research on acetylcholinesterase inhibitors has shown that certain thiazole derivatives can effectively enhance cognitive function in animal models of Alzheimer's disease. These findings underline the importance of exploring similar compounds for neuroprotective applications .
  • Antimicrobial Testing : A series of thiazole-based compounds were tested against various bacterial strains. Results indicated promising antibacterial activity, suggesting that further exploration into this compound could yield effective antimicrobial agents.

Properties

IUPAC Name

5-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-13-6-8-16(9-7-13)26(23,24)18-17(20)25-19(21-18)22-11-10-14-4-2-3-5-15(14)12-22/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUDPLMWQILIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCC4=CC=CC=C4C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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